11-Keto Oxcarbazepine

Description

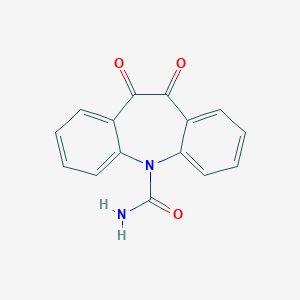

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dioxobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8H,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBHPEHRMYFCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202042 | |

| Record name | 11-Keto oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537693-29-1 | |

| Record name | 11-Keto oxcarbazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537693291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Keto oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-KETO OXCARBAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545F679M12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Formation Pathways and Degradation Mechanisms of 11 Keto Oxcarbazepine

Identification of Precursor Compounds in Aqueous and Biological Matrices

Investigations into the environmental fate of Oxcarbazepine (B1677851) have revealed that 11-Keto Oxcarbazepine does not originate from a single source but is formed through the transformation of several related compounds found in wastewater, rivers, and even drinking water. researchgate.net

Oxcarbazepine (OXC), a keto-analogue of Carbamazepine (B1668303), is the primary precursor to this compound. researchgate.netnih.govresearchgate.net Studies have demonstrated that during biodegradation processes, such as those occurring in wastewater treatment plants and sand filters, OXC can be transformed into various products, including this compound. researchgate.net The degradation of OXC is known to occur under various stress conditions, including acidic, basic, and oxidative environments. jocpr.comresearchgate.net

In addition to the parent drug, key human metabolites of both Oxcarbazepine and Carbamazepine also serve as significant precursors to this compound. researchgate.net These metabolites are commonly detected in wastewater influents and effluents. researchgate.net

10-hydroxy-CBZ (10,11-dihydro-10-hydroxy-carbamazepine): This compound, also known as Licarbazepine, is the main active metabolite of Oxcarbazepine. caymanchem.comnih.govnih.gov Research confirms that the transformation of 10-hydroxy-CBZ leads to the formation of this compound. researchgate.net

10,11-dihydro-10,11-dihydroxy-CBZ (DiOHCBZ): This compound is a metabolite of both Oxcarbazepine and Carbamazepine. caymanchem.com Like OXC and 10-hydroxy-CBZ, DiOHCBZ has been identified as a direct precursor in the formation pathway of this compound in laboratory-scale experiments simulating environmental conditions. researchgate.net

Table 1: Identified Precursor Compounds of this compound

| Precursor Compound | Common Abbreviation | Role in Formation |

|---|---|---|

| Oxcarbazepine | OXC | Primary parent compound that transforms into this compound. researchgate.net |

| 10,11-dihydro-10-hydroxy-carbamazepine | 10-hydroxy-CBZ / Licarbazepine | Active human metabolite of OXC that serves as a direct precursor. researchgate.net |

| 10,11-dihydro-10,11-dihydroxy-carbamazepine | DiOHCBZ | Human metabolite of both OXC and Carbamazepine identified as a precursor. researchgate.net |

Detailed Analysis of Proposed Transformation Pathways Leading to this compound

The formation of this compound and other related transformation products from the identified precursors can be explained through three primary proposed chemical pathways. researchgate.net These pathways involve complex reactions such as oxidation and molecular rearrangements. researchgate.netresearchgate.net

Oxidation is a key mechanism in the degradation of Oxcarbazepine and its metabolites. researchgate.net Studies on the degradation of OXC by UV-activated persulfate oxidation have shown that hydroxyl (OH•) and sulfate (B86663) (SO4•−) radicals are responsible for its transformation. nih.gov Forced degradation studies also confirm that OXC degrades under oxidative stress conditions, such as in the presence of hydrogen peroxide. jocpr.com These oxidative processes can modify the chemical structure of the precursors, leading to the formation of intermediates that can subsequently yield this compound. researchgate.net

The alpha-ketol rearrangement has been proposed as a significant pathway in the transformation of OXC and its metabolites. researchgate.netresearchgate.net This type of reaction involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, induced by acid, base, or heat, to produce an isomeric product. wikipedia.orgd-nb.infoorganicreactions.org In the context of this compound formation, this rearrangement could occur in precursor molecules containing an α-hydroxy ketone structure, facilitating the molecular restructuring necessary to form the final product. researchgate.net The reaction is typically reversible and driven by the formation of a more thermodynamically stable product. wikipedia.org

Benzylic acid rearrangement is another proposed mechanism contributing to the formation of this compound. researchgate.netresearchgate.net This reaction classically involves the 1,2-rearrangement of a 1,2-diketone structure in the presence of a base to form an α-hydroxy-carboxylic acid. wikipedia.orgorganic-chemistry.org The proposal of this pathway suggests that during the degradation of the precursors, a 1,2-diketone intermediate may be formed, which then undergoes this rearrangement as part of the sequence leading to this compound. researchgate.net

Table 2: Proposed Transformation Pathways Leading to this compound

| Pathway | Description |

|---|---|

| Oxidative Reactions | Degradation of precursors through reactions with radicals (e.g., OH•, SO4•−), leading to the formation of intermediates on the pathway to this compound. researchgate.netnih.gov |

| Alpha-Ketol Rearrangement | A proposed molecular rearrangement of an α-hydroxy ketone intermediate, facilitating the structural transformation into this compound. researchgate.netresearchgate.net |

| Benzylic Acid Rearrangement | A proposed rearrangement involving a 1,2-diketone intermediate that contributes to the formation of this compound. researchgate.netresearchgate.net |

Influence of Environmental Parameters on this compound Formation Rates

The transformation of Oxcarbazepine into this compound is not a spontaneous event but is intricately linked to various environmental factors. These parameters can significantly influence the rate and extent of its formation, dictating its prevalence in different environmental compartments.

pH Dynamics and Redox Potential

The acidity or alkalinity of the surrounding medium, defined by its pH, plays a pivotal role in the chemical stability and reactivity of organic molecules, including Oxcarbazepine and its derivatives. Studies on the degradation of Oxcarbazepine have shown that pH can significantly affect its stability. For instance, in forced degradation studies, Oxcarbazepine has been observed to degrade under both acidic and basic conditions. While specific quantitative data on the formation rate of this compound as a direct function of pH is limited, the degradation kinetics of the parent compound provide valuable insights.

The degradation of Oxcarbazepine often follows pseudo-first-order kinetics, and the rate constants are pH-dependent. For example, the degradation of Oxcarbazepine can be enhanced at both lower and higher pH values. This suggests that pH influences the susceptibility of the Oxcarbazepine molecule to reactions that could lead to the formation of this compound, such as oxidation.

Redox potential, a measure of the tendency of a chemical species to acquire electrons and thereby be reduced, is another critical factor. The formation of this compound from Oxcarbazepine is an oxidative process. Therefore, environments with higher redox potentials, indicating more oxidizing conditions, are expected to favor the formation of this keto derivative. In wastewater treatment processes, for example, aerobic conditions with high redox potentials would likely facilitate the oxidation of Oxcarbazepine to this compound. Conversely, in anoxic or anaerobic environments with low redox potentials, reductive degradation pathways of Oxcarbazepine may be more dominant, leading to lower formation rates of this compound.

Table 1: Influence of pH on the Degradation of Oxcarbazepine This table is illustrative and based on general findings of increased degradation at acidic and basic pH, as specific rates for this compound formation are not readily available.

| pH Condition | General Effect on Oxcarbazepine Degradation | Implication for this compound Formation |

|---|---|---|

| Acidic (e.g., pH < 4) | Increased degradation | Potentially higher formation rates through acid-catalyzed hydrolysis and subsequent oxidation. |

| Neutral (e.g., pH 7) | Relatively stable | Baseline formation rates, influenced by other factors like microbial activity. |

| Basic (e.g., pH > 9) | Increased degradation | Potentially higher formation rates through base-catalyzed hydrolysis and subsequent oxidation. |

Microbial Activity and Enzymatic Biotransformation

Microorganisms are key drivers of the transformation of organic pollutants in the environment. The formation of this compound has been identified as a biotic transformation pathway of Oxcarbazepine, particularly in environments rich in microbial activity such as wastewater treatment plants. nih.gov

The biotransformation of Oxcarbazepine is primarily mediated by enzymes produced by various microorganisms. While the reductive pathway of Oxcarbazepine to its active metabolite, 10-monohydroxy derivative (MHD), by aldo-keto reductases in humans is well-documented, the specific enzymes responsible for the oxidation to this compound in environmental systems are less characterized. drugbank.com However, it is understood that microbial oxidoreductases play a crucial role. These enzymes can catalyze the introduction of a keto group at the C11 position of the Oxcarbazepine molecule.

The rate of this enzymatic biotransformation is dependent on several factors, including the composition and density of the microbial community, the availability of oxygen (as it is an oxidative process), temperature, and the presence of other organic matter which can serve as co-substrates. In activated sludge from wastewater treatment plants, diverse microbial populations create a favorable environment for the oxidation of Oxcarbazepine, leading to the formation of this compound. nih.gov

Photolytic Degradation Processes

Sunlight can be a significant driver of chemical transformations in the aquatic environment. Photolytic degradation, or photolysis, involves the breakdown of molecules by light energy. Oxcarbazepine has been shown to be susceptible to photodegradation, particularly under UV irradiation. researchgate.netnih.gov

The photolytic degradation of Oxcarbazepine can proceed through various pathways, including photo-oxidation. researchgate.net This process involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, upon the absorption of light. These highly reactive species can then attack the Oxcarbazepine molecule, leading to a variety of transformation products. While not always explicitly identified as the primary product, the formation of keto-derivatives is a plausible outcome of such oxidative attacks.

The rate of photolytic degradation and the subsequent formation of products like this compound are influenced by factors such as light intensity, wavelength, the presence of photosensitizers (such as humic acids in natural waters), and water chemistry. For instance, the presence of substances that scavenge reactive oxygen species can inhibit the photodegradation process. Conversely, the presence of compounds that promote the formation of these radicals can enhance it. Studies have shown that the degradation of Oxcarbazepine via UV-activated persulfate oxidation, which generates powerful sulfate and hydroxyl radicals, is an effective removal method. nih.gov

While direct photolysis of this compound has not been extensively studied, it is reasonable to assume that as a structurally similar compound to Oxcarbazepine, it would also be susceptible to photodegradation, likely leading to further breakdown into smaller, more polar molecules.

Table 2: Summary of Factors Influencing this compound Formation and Degradation

| Parameter | Influence on Formation | Influence on Degradation | Mechanisms Involved |

|---|---|---|---|

| pH | Higher rates at acidic and basic pH | Likely higher rates at acidic and basic pH | Hydrolysis, catalysis of oxidation/reduction reactions. |

| Redox Potential | Higher rates under oxidizing conditions | Higher rates under oxidizing conditions for oxidative degradation | Electron transfer reactions, favoring oxidation. |

| Microbial Activity | Key formation pathway | Potential for further biodegradation | Enzymatic oxidation by microbial oxidoreductases. |

| Photolysis (UV Light) | Can be a formation pathway | A primary degradation pathway | Photo-oxidation via reactive oxygen species. |

Environmental Occurrence, Distribution, and Fate of 11 Keto Oxcarbazepine

Detection and Quantification in Wastewater Treatment Plant Effluents

Wastewater treatment plants (WWTPs) are primary conduits for pharmaceuticals entering the aquatic environment. nih.gov Monitoring of WWTP effluents reveals that Oxcarbazepine (B1677851) is frequently detected, although its fate during the treatment process can be variable.

Studies have consistently identified Oxcarbazepine in the effluents of WWTPs. In a study of three treatment plants in France, effluent concentrations of Oxcarbazepine were found to range from 51 to 255 ng/L. nih.govresearchgate.net The removal efficiency of the parent compound during treatment is inconsistent. The French study observed a decrease in Oxcarbazepine concentrations ranging from 24% to 73%. nih.gov

Conversely, some research has noted a negative removal rate, where the mass load of Oxcarbazepine is significantly higher in the effluent than in the influent. nih.gov One study reported a removal rate of -73.2%, suggesting that human metabolites of Oxcarbazepine, such as glucuronide conjugates, may be transformed back into the parent compound during the wastewater treatment process. nih.gov

Furthermore, metabolites common to both Oxcarbazepine and Carbamazepine (B1668303) are prevalent. The metabolite 10,11-dihydro-10,11-trans-dihydroxycarbamazepine, for instance, has been detected at higher concentrations than the parent substances in wastewater. nih.gov Advanced treatment methods, such as ozonation followed by granular activated carbon (GAC) filtration, have been shown to substantially reduce the discharge of these compounds into the environment. researchgate.net

| Location/Study | Concentration Range (ng/L) | Removal Efficiency (%) |

|---|---|---|

| France (3 WWTPs) | 51 - 255 | 24% to 73% |

| Urban WWTP (Mass Flow Analysis) | Effluent load higher than influent | -73.2% |

The concentration of pharmaceuticals like Oxcarbazepine in wastewater is directly linked to their consumption in the surrounding population. ifremer.fr Predictive environmental concentration (PEC) models are based on local pharmaceutical consumption data to estimate the levels of these compounds entering the water cycle. ifremer.fr This approach highlights that the influent load of Oxcarbazepine and its metabolites is a function of prescribing rates and human excretion patterns. ifremer.fr A major challenge in accurately predicting these loads is the insufficient data on the full range of human metabolites and their excretion rates for many pharmaceuticals. nih.gov

Presence and Persistence in Natural Aquatic Environments

Following discharge from WWTPs, Oxcarbazepine and its transformation products enter natural aquatic systems, where their persistence is a concern. nih.govifremer.fr

Oxcarbazepine and its human metabolites are frequently detected in rivers and streams that receive WWTP effluent. nih.gov Due to its persistent properties, it can be found at concentration levels as high as those of the more extensively studied Carbamazepine. researchgate.net

Beyond the parent compound, its transformation products (TPs) formed during wastewater treatment or in the environment are also present. One such product, 9-carboxylic acid-acridine (9-CA-ADIN), was detected in rivers at a maximum concentration of 304 ± 26 ng/L. nih.gov The continuous introduction of these compounds via wastewater effluent leads to their ubiquitous presence in these surface water bodies. nih.gov

| Compound | Maximum Concentration (ng/L) | Location/Study Context |

|---|---|---|

| 9-carboxylic acid-acridine (9-CA-ADIN) | 304 ± 26 | River/Stream Surveillance |

While specific monitoring data for Oxcarbazepine in lakes and reservoirs is less detailed in available literature, its confirmed presence in rivers and streams indicates a high potential for its occurrence in these larger surface water bodies. nih.govifremer.fr Pharmaceuticals are widely released into the aquatic environment, reaching coastal zones and larger water systems indirectly via streams. ifremer.fr Given the persistence of Oxcarbazepine, its accumulation in lakes and reservoirs over time is a plausible concern that warrants further investigation.

Occurrence in Potable Water Sources and Drinking Water Treatment Processes

The persistence of Oxcarbazepine extends to potable water sources and the processes designed to purify it. nih.govresearchgate.net Conventional drinking water treatment plants (DWTPs) often exhibit low removal efficiency for Oxcarbazepine, as they are not specifically designed to eliminate such pharmaceutical compounds. researchgate.net

Investigations into various water disinfection processes, including ozonation, chlorination, and UV irradiation, have identified numerous transformation products of Oxcarbazepine. researchgate.net The presence of these byproducts in treated water is a significant finding, as it indicates that while the parent compound may be altered, related chemical structures can persist.

Studies have confirmed the presence of Oxcarbazepine-related TPs in finished drinking water. Two specific TPs, 1-(2-benzoic acid)-(1H,3H)-quinazoline-2,4-dione (BaQD) and 9-carboxylic acid-acridine (9-CA-ADIN), have been detected in drinking water at concentrations of 26 ± 2 ng/L and 189 ± 3 ng/L, respectively. nih.gov This demonstrates that traces of the compound and its derivatives can survive conventional and advanced treatment processes and reach the consumer tap. nih.gov

| Compound | Concentration (ng/L) | Location/Study Context |

|---|---|---|

| 1-(2-benzoic acid)-(1H,3H)-quinazoline-2,4-dione (BaQD) | 26 ± 2 | Drinking Water Analysis |

| 9-carboxylic acid-acridine (9-CA-ADIN) | 189 ± 3 | Drinking Water Analysis |

Efficacy of Conventional Water Treatment Technologies in Removal

Conventional water treatment technologies exhibit variable efficacy in the removal of oxcarbazepine, the parent compound of 11-keto oxcarbazepine. As a transformation product, the removal efficiency of this compound itself is intrinsically linked to the fate of oxcarbazepine during treatment. Studies have shown that the removal of oxcarbazepine in conventional wastewater treatment plants (WWTPs) can be inconsistent, with efficiencies ranging from negligible to moderate.

For instance, research has indicated that conventional activated sludge processes may have limited success in eliminating oxcarbazepine. One study observed that while the parent compound, oxcarbazepine, persisted after biological treatment, a negative mass balance was shown, suggesting transformation into other products like this compound. Advanced treatment processes are generally more effective. For example, reverse osmosis has been shown to achieve high removal rates for oxcarbazepine, exceeding 90%.

While specific removal efficiency data for this compound is limited in scientific literature, its presence in treated effluents suggests that conventional methods are not sufficient for its complete removal. The formation of this compound from its parent compound during biological treatment processes complicates the assessment of removal efficacy, as it can be simultaneously formed and potentially degraded.

Interactive Data Table: Removal of Parent Compound Oxcarbazepine in Wastewater Treatment

| Treatment Technology | Removal Efficiency (%) | Reference |

| Conventional Activated Sludge | 24 - 73 | nih.gov |

| Reverse Osmosis | 91 | researchgate.net |

Detection in Finished Drinking Water

The presence of this compound and other transformation products of oxcarbazepine has been confirmed in finished drinking water, indicating that conventional drinking water treatment processes are not fully effective at their removal. A study investigating the fate of oxcarbazepine and its metabolites found this compound as a transformation product in drinking water samples. researchgate.net

The same study also detected other related transformation products, such as 1-(2-benzoic acid)-(1H,3H)-quinazoline-2,4-dione (BaQD) and 9-carboxylic acid-acridine (9-CA-ADIN), in drinking water at concentrations of 26 ± 2 ng L⁻¹ and 189 ± 3 ng L⁻¹, respectively. researchgate.net The detection of these compounds in the final stage of water provision highlights their persistence through multiple treatment barriers. While specific concentrations for this compound in drinking water were not quantified in this particular study, its identification underscores the potential for consumer exposure to this transformation product.

Interactive Data Table: Detection of Oxcarbazepine Transformation Products in Water Samples

| Compound | WWTP Effluent (max ng L⁻¹) | Rivers (max ng L⁻¹) | Drinking Water (ng L⁻¹) | Reference |

| 9-carboxylic acid-acridine (9-CA-ADIN) | 920 ± 50 | 304 ± 26 | 189 ± 3 | researchgate.net |

| 1-(2-benzoic acid)-(1H,3H)-quinazoline-2,4-dione (BaQD) | Detected | Detected | 26 ± 2 | researchgate.net |

| Acridone (ADON) | Detected | Detected | Not Reported | researchgate.net |

| 11-keto-OXC | Detected | Detected | Detected | researchgate.net |

Biodegradation and Abiotic Transformation Studies in Environmental Compartments

Activated Sludge Biodegradation Kinetics and Efficiency

The biodegradation of oxcarbazepine in activated sludge leads to the formation of several transformation products, including this compound. researchgate.net This indicates that while the parent drug may be transformed, it is not necessarily mineralized, but rather converted into other persistent compounds.

One study investigated the biodegradation of oxcarbazepine and its human metabolites in contact with activated sludge from a WWTP. The results showed the formation of this compound, among other transformation products. researchgate.net The study highlighted that the abundance of these transformation products is highly dependent on the initial concentrations of the parent compounds in the lab-scale experiments. researchgate.net This suggests that at higher environmental concentrations, the formation of this compound could be more significant.

Transformation Dynamics in Sand Filter Materials

Similar to activated sludge, sand filters used in water treatment have been identified as a medium where the transformation of oxcarbazepine to this compound can occur. A key study demonstrated the formation of this compound when oxcarbazepine and its primary human metabolite were in contact with sand filter material from a waterworks. researchgate.net

Sorption to Sediments and Soils

There is a notable lack of specific research on the sorption behavior of this compound to sediments and soils. However, insights can be drawn from studies on its parent compound, oxcarbazepine, and other related transformation products.

Research on oxcarbazepine has shown that its sorption to suspended solids and sludge is negligible, indicating a high tendency to remain in the aqueous phase. researchgate.net This low sorption potential is a contributing factor to its mobility and persistence in aquatic environments. For other transformation products of carbamazepine, a structurally similar drug, studies have indicated that their sorption to soil is weaker compared to the parent compound. This is attributed to their lower hydrophobicity and higher capacity to form hydrogen bonds with water molecules.

Given the structural similarities, it can be inferred that this compound may also exhibit limited sorption to soils and sediments, leading to a higher potential for transport into groundwater and surface water. However, without specific experimental data on the sorption coefficient (Kd) or the organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound, this remains an area requiring further investigation to accurately predict its environmental fate and transport.

Advanced Analytical Methodologies for the Characterization of 11 Keto Oxcarbazepine

Development and Validation of Chromatographic Separation Techniques for Environmental Samples

Chromatographic methods are fundamental for the separation of 11-Keto Oxcarbazepine (B1677851) from its parent compound, other metabolites, and matrix interferences in complex environmental samples such as wastewater.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the predominant techniques for the analysis of 11-Keto Oxcarbazepine. These methods offer high resolution and sensitivity, which are essential for environmental monitoring.

Chromatographic Conditions:

A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the separation of Oxcarbazepine and its impurities, including this compound. nih.gov Successful separation is often achieved on a C18 column. nih.gov A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate) with organic modifiers like acetonitrile (B52724) and methanol. nih.gov Gradient elution programs, where the mobile phase composition is varied during the analysis, are often employed to achieve optimal separation of compounds with different polarities. For instance, a gradient program using water and acetonitrile, both with 0.1% formic acid, has been successfully used for the analysis of Oxcarbazepine and its related substances.

Advanced Detectors:

While UV detection is commonly used, with a wavelength of around 254 nm being effective, coupling HPLC with mass spectrometry (MS) provides superior selectivity and sensitivity, which is critical for the low concentrations typically found in environmental samples. semanticscholar.org Diode-Array Detectors (DAD) or Photo-Diode Array (PDA) detectors can also be employed to obtain spectral information, aiding in peak identification and purity assessment.

A study on the occurrence of Oxcarbazepine and its metabolites in the urban water cycle utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for analysis in wastewater treatment plant effluents, surface water, and groundwater. nih.gov Another study detailed a robust analytical method for quantifying Oxcarbazepine and its metabolites in wastewater treatment plant effluent and groundwater using solid-phase extraction (SPE) followed by LC-MS/MS. osti.gov

Interactive Data Table: HPLC Method Parameters for Analysis of Oxcarbazepine and Related Substances

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | semanticscholar.org |

| Mobile Phase B | Acetonitrile | semanticscholar.org |

| Elution Type | Gradient | semanticscholar.org |

| Flow Rate | 0.5 mL/min | semanticscholar.org |

| Detection | UV at 254 nm | semanticscholar.org |

| Column Temperature | 30°C | semanticscholar.org |

Gas Chromatography (GC) Applications for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability. Like its parent compound, Oxcarbazepine, it is prone to decomposition at the high temperatures used in GC injectors. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

Derivatization:

Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in the carboxamide group of this compound. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility and thermal stability of the molecule. For Oxcarbazepine and its metabolites, trimethylsilyl derivatives have been shown to be well-suited for GC and GC-MS analysis.

GC-MS Analysis:

Once derivatized, the TMS-ether of this compound can be analyzed by GC coupled with a mass spectrometer (GC-MS). The GC separates the derivatized analyte from other components in the sample, and the MS provides detection and structural information. The use of a fused-silica capillary column is recommended for good separation efficiency.

Implementation of High-Resolution Mass Spectrometry for Identification and Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous identification and confirmation of this compound in complex matrices. It provides highly accurate mass measurements, which allow for the determination of the elemental composition of the analyte and its fragments.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable soft ionization techniques for interfacing liquid chromatography with mass spectrometry for the analysis of this compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]+ in the positive ion mode. ESI is widely used in LC-MS methods for the analysis of Oxcarbazepine and its metabolites. oup.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of compounds, including those with moderate polarity. It can be a valuable alternative to ESI, particularly for less polar compounds or when matrix effects are a concern in ESI. A validated LC-MS assay using APCI has been developed for the quantification of Oxcarbazepine and its active metabolite in plasma. nih.gov

The choice between ESI and APCI can depend on the specific matrix and the desired sensitivity. In some cases, a multi-mode source capable of both ESI and APCI can be beneficial for comprehensive analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation and confident identification of this compound, especially at trace levels in complex samples. In an MS/MS experiment, the precursor ion (e.g., the [M+H]+ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a characteristic fragmentation pattern or "fingerprint" of the molecule.

While specific fragmentation pathways for this compound are not extensively published, they can be inferred from the known fragmentation of Oxcarbazepine. For Oxcarbazepine, a common fragmentation pathway involves the loss of the carbamoyl (B1232498) group. A similar loss would be expected for this compound. The MS/MS transitions for Oxcarbazepine (m/z 253.1 → 180.2) have been used for its quantification. colab.ws For this compound, with a molecular weight of 266.25 g/mol , the precursor ion in positive ESI would be at m/z 267. The fragmentation of this ion would provide structural information and allow for highly selective detection using Multiple Reaction Monitoring (MRM) in quantitative studies.

Quantitative Analytical Method Development and Validation for Trace Detection in Complex Matrices

Developing and validating a quantitative analytical method is essential for accurately determining the concentration of this compound in environmental samples. This process involves several key steps to ensure the reliability of the results.

Sample Preparation:

Due to the low concentrations of this compound expected in environmental matrices and the presence of interfering substances, a robust sample preparation procedure is critical. Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of pharmaceuticals from aqueous samples like wastewater. osti.gov The choice of the SPE sorbent is crucial for achieving good recovery of the analyte.

Method Validation:

A quantitative method must be validated according to established guidelines to demonstrate its suitability for the intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing spiked samples at different concentration levels.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of Oxcarbazepine and its degradation products, LOQs in the range of 0.60 µg/mL to 1.30 µg/mL have been reported for UHPLC-UV methods in pharmaceutical analysis. semanticscholar.org For environmental samples, much lower LOQs in the ng/L range are often required and can be achieved with LC-MS/MS. osti.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Interactive Data Table: Validation Parameters for a Quantitative LC-MS/MS Method

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Related Compound (Oxcarbazepine) | Reference |

| Linearity (r²) | > 0.99 | ≥ 0.9946 | colab.ws |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ±14.8% (±17.8% at LLOQ) | colab.ws |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.7% (≤ 17.7% at LLOQ) | colab.ws |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | 0.02 µg/mL in plasma | colab.ws |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Optimization

The literature contains studies that establish and validate analytical methods for Oxcarbazepine and its impurities as a group. Some research provides a general range for the Limit of Quantification for all degradation products, which would include this compound. For instance, one study reported the LOQ for oxcarbazepine and its degradation products to range from 0.60 µg/mL to 1.30 µg/mL. semanticscholar.org However, specific LOD and LOQ values for this compound are not individually reported, and more importantly, there is no detailed discussion or data available regarding the optimization of these parameters specifically for this compound. The focus of existing research is predominantly on the parent drug.

Challenges in Environmental Sample Preparation and Enrichment for this compound

Scientific investigations have confirmed the presence of Oxcarbazepine and its various transformation products in the environment, particularly within the urban water cycle, often at nanogram-per-liter (ng/L) levels. researchgate.netnih.gov These studies acknowledge that wastewater treatment plants are a primary source of these compounds in aquatic environments. researchgate.net While the presence of transformation products is known, the literature does not provide a focused discussion on the specific challenges associated with the sample preparation and enrichment of this compound from complex environmental matrices like surface water, wastewater, or soil. The available research discusses the environmental fate of the parent drug and its metabolites in general terms rather than detailing the unique analytical challenges posed by this specific diketone derivative.

Due to this lack of specific and detailed research findings, constructing an article that is both scientifically accurate and strictly confined to the provided outline for this compound is not feasible.

Environmental Implications and Ecotoxicological Assessment of 11 Keto Oxcarbazepine

Environmental Persistence and Mobility Modeling

Modeling the persistence and mobility of a chemical compound in the environment requires fundamental data on its degradation rates and physicochemical properties. For 11-Keto Oxcarbazepine (B1677851), such data are not currently available in published scientific literature.

Half-Life Determination in Various Environmental Compartments

There is a notable absence of empirical or modeled data regarding the half-life of 11-Keto Oxcarbazepine in key environmental compartments such as water, soil, or sediment. Scientific studies dedicated to determining its degradation kinetics under various environmental conditions (e.g., aerobic, anaerobic, photolytic) have not been identified. Therefore, its persistence in the environment remains unknown.

Transport and Dispersion within Aquatic Systems

Predicting the transport and dispersion of a substance within aquatic systems relies on properties like its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment (measured by the soil organic carbon-water (B12546825) partitioning coefficient, Koc). As these fundamental physicochemical properties and degradation half-lives for this compound are not documented in environmental science literature, its potential for mobility and dispersion in aquatic environments cannot be modeled. For the parent compound, Oxcarbazepine, an estimated Koc of 360 suggests it is expected to have moderate mobility in soil. nih.gov

Comparative Environmental Behavior with Parent Compounds and Primary Metabolites of Oxcarbazepine

Oxcarbazepine is a prodrug that is rapidly and extensively metabolized in humans. wikipedia.org The primary metabolic pathway involves the reduction of the keto group at the 10-position to form the pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine. researchgate.netnih.govnih.gov MHD is the main substance responsible for the therapeutic effect. researchgate.netnih.gov Minor metabolic pathways include the oxidation of MHD to the pharmacologically inactive 10,11-dihydroxy derivative (DHD). researchgate.netnih.gov

These compounds, particularly the parent drug and MHD, are the primary forms excreted and subsequently detected in wastewater and the environment. nih.gov Studies on the degradation of Oxcarbazepine in water treatment processes have identified several transformation products (TPs), including 10,11-dihydro-10,11-trans-dihydroxy-carbamazepine (a metabolite also common to the drug carbamazepine) and acridine. nih.govnih.gov

In contrast, this compound is not reported as a major human metabolite or an environmental transformation product of Oxcarbazepine in the reviewed literature. It is identified as Oxcarbazepine EP Impurity I, indicating it is a substance related to the manufacturing process of the active pharmaceutical ingredient. chemicea.comacanthusresearch.com Its environmental behavior relative to Oxcarbazepine and MHD is therefore difficult to compare, as its entry into the environment would likely stem from manufacturing effluents rather than patient excretion.

| Compound | Role/Origin | Metabolism/Fate |

| Oxcarbazepine | Parent Drug | Rapidly metabolized to MHD. Detected in wastewater. nih.gov |

| 10-monohydroxy derivative (MHD) | Primary Active Metabolite | Major form excreted; responsible for therapeutic effect. researchgate.netnih.gov |

| 10,11-dihydroxy derivative (DHD) | Minor Inactive Metabolite | Formed via oxidation of MHD. researchgate.netnih.gov |

| This compound | Manufacturing Impurity | Not a known major metabolite or environmental TP. chemicea.comacanthusresearch.com |

Ecotoxicological Screening and Risk Assessment Considerations

A thorough ecotoxicological risk assessment requires data on both environmental exposure and the potential for adverse effects on organisms. For this compound, these data are largely unavailable.

Bioavailability and Potential for Environmental Exposure

There are no published studies that have monitored the presence or concentration of this compound in any environmental matrix, including wastewater treatment plant effluents, surface water, groundwater, or soil. Consequently, the potential for environmental exposure and the bioavailability of this specific compound to aquatic or terrestrial organisms are currently unknown.

Evaluation of Toxicity in Aquatic Organisms (e.g., algae, daphnia, fish)

No ecotoxicological studies evaluating the acute or chronic toxicity of this compound to representative aquatic organisms such as algae, daphnia, or fish could be identified in the scientific literature. While research has been conducted on the parent drug and some of its environmental transformation products, these findings cannot be directly extrapolated to this compound. For instance, studies on the transformation of Oxcarbazepine during UV irradiation in water treatment noted an increase in acute toxicity to Daphnia magna, which was attributed to the formation of the transformation product acridine. nih.gov However, this provides no direct information on the potential toxicity of this compound itself. Without dedicated toxicological studies, the potential risk it may pose to aquatic ecosystems remains uncharacterized.

| Organism | This compound Toxicity Data |

| Algae | No data available |

| Daphnia | No data available |

| Fish | No data available |

Table of Compound Names

| Name Used in Article | Systematic Name (IUPAC) or Common Synonym |

| This compound | 10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide |

| Oxcarbazepine | 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide |

| 10-monohydroxy derivative (MHD) | 10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide (Licarbazepine) |

| 10,11-dihydroxy derivative (DHD) | 10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide |

| Carbamazepine (B1668303) | 5H-Dibenz[b,f]azepine-5-carboxamide |

| Acridine | Acridine |

Potential for Chronic and Sub-Lethal Effects

A comprehensive review of existing scientific literature reveals a significant data gap regarding the chronic and sub-lethal effects of this compound on aquatic organisms. To date, no specific studies have been published that investigate the long-term impacts of this particular compound on the health, reproduction, development, or behavior of fish, invertebrates, or algae.

Consequently, there is no available data to establish critical ecotoxicological endpoints such as the No-Observed-Effect-Concentration (NOEC), Lowest-Observed-Effect-Concentration (LOEC), or chronic toxicity values (e.g., ChV) for this compound. The potential for this compound to cause subtle but significant harm to aquatic ecosystems over extended periods of exposure remains uncharacterized.

Data Table: Chronic and Sub-Lethal Effects of this compound

| Test Organism | Endpoint | NOEC | LOEC | Study Duration | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is intentionally left blank as no data is currently available in the scientific literature.

Investigation of Bioaccumulation and Trophic Transfer Potential

Similarly, there is a complete absence of research into the bioaccumulation and trophic transfer potential of this compound. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment and becomes concentrated in its tissues. Trophic transfer, or biomagnification, is the subsequent increase in the concentration of that substance in organisms at successively higher levels in a food chain.

No studies have been conducted to determine the bioconcentration factor (BCF), bioaccumulation factor (BAF), or biomagnification factor (BMF) for this compound in any aquatic or terrestrial species. As a result, its potential to persist and accumulate in living organisms, and to be transferred through the food web, is currently unknown. This lack of information precludes a thorough environmental risk assessment for this compound.

Data Table: Bioaccumulation and Trophic Transfer Potential of this compound

| Parameter | Value | Test Organism/System | Reference |

| Bioconcentration Factor (BCF) | Data Not Available | Data Not Available | Data Not Available |

| Bioaccumulation Factor (BAF) | Data Not Available | Data Not Available | Data Not Available |

| Biomagnification Factor (BMF) | Data Not Available | Data Not Available | Data Not Available |

This table is intentionally left blank as no data is currently available in the scientific literature.

Future Research Directions and Knowledge Gaps in 11 Keto Oxcarbazepine Studies

Comprehensive Investigation of 11-Keto Oxcarbazepine (B1677851) Formation under Diverse Environmental Stressors

A primary knowledge gap exists in understanding the formation of 11-Keto Oxcarbazepine under a wide array of environmental conditions. While its formation as a human metabolite is known, its generation from the parent compound, Oxcarbazepine, and other precursors in the environment is not well-documented. Future research should focus on a comprehensive investigation of its formation under diverse environmental stressors.

Studies have indicated that 11-Keto-Oxcarbazepine can be formed during the biodegradation of Oxcarbazepine in wastewater treatment plants nih.gov. The transformation of Oxcarbazepine and its human metabolites can lead to the formation of several transformation products, including 11-keto-OXC, through processes like oxidation and rearrangement nih.gov. However, the efficiency and pathways of this formation under different operational parameters of wastewater treatment remain to be fully elucidated.

Furthermore, the role of abiotic stressors in the formation of this compound is largely unexplored. Research on the photodegradation of Oxcarbazepine has shown that it can be degraded by simulated solar radiation, leading to various transformation products researchgate.netnoaa.gov. It is plausible that this compound is among these products, but specific studies to identify and quantify its formation under different light spectrums and intensities are needed. Other environmental stressors that warrant investigation include:

Microbial degradation: Identifying specific microbial species in soil and water capable of transforming Oxcarbazepine and its other metabolites into this compound.

Chemical oxidation: Investigating the role of common environmental oxidants, such as manganese oxides and hydroxyl radicals, in the formation of this compound in natural waters and soils.

Hydrolysis: Determining the stability of Oxcarbazepine and the potential for hydrolysis to contribute to the formation of this compound under varying pH and temperature conditions found in different water bodies.

A summary of key environmental stressors and potential formation pathways for future investigation is presented in Table 1.

| Environmental Stressor | Potential Formation Pathway | Key Research Questions |

| Biological Activity | Microbial metabolism of Oxcarbazepine and its metabolites. | Which microbial communities are most effective at this transformation? What are the enzymatic pathways involved? |

| Sunlight (Photodegradation) | Photochemical oxidation or rearrangement of Oxcarbazepine. | What is the quantum yield of this compound formation? How do water matrix components (e.g., dissolved organic matter) influence this process? |

| Chemical Oxidants | Reaction with naturally occurring or anthropogenic oxidants. | What are the reaction kinetics and product yields in the presence of different oxidants? |

| Hydrolysis | Abiotic degradation in aqueous environments. | What is the rate of formation of this compound as a function of pH and temperature? |

Development of Predictive Models for its Environmental Fate and Transport

Future research should prioritize the development of robust predictive models that incorporate the unique properties of this compound. This will require:

Determination of Physicochemical Properties: Accurate experimental data on key parameters such as water solubility, octanol-water partition coefficient (Kow), vapor pressure, and soil and sediment sorption coefficients (Koc) are essential for model parameterization.

Modeling Approaches: Utilizing a range of modeling approaches, from simple fugacity-based models to more complex multimedia environmental models, to predict its partitioning and persistence in different environmental compartments (air, water, soil, sediment).

Validation with Field Data: Validating the developed models with monitoring data from various environmental settings to ensure their accuracy and predictive power.

Advanced Ecotoxicological Profiling and Mechanistic Studies on Aquatic and Terrestrial Biota

The ecotoxicological effects of this compound on both aquatic and terrestrial organisms are largely unknown. While the parent compound, Oxcarbazepine, has undergone some toxicological assessment, it is crucial to understand the specific risks posed by its metabolite, as transformation products can sometimes exhibit greater toxicity than the parent compound researchgate.net. There is a significant knowledge gap regarding the potential for chronic and sublethal effects at environmentally relevant concentrations.

Future research should focus on an advanced ecotoxicological profiling of this compound, including:

Multi-trophic Level Testing: Conducting standardized acute and chronic toxicity tests on a range of organisms representing different trophic levels in both aquatic (e.g., algae, daphnids, fish) and terrestrial (e.g., soil invertebrates, plants) ecosystems.

Mechanistic Studies: Investigating the specific mechanisms of toxicity, including potential endocrine-disrupting effects, genotoxicity, and neurotoxicity. Studies on related compounds like carbamazepine (B1668303) have shown that some of its transformation products may have increased genotoxicity, highlighting the importance of such investigations for this compound researchgate.net.

Mixture Toxicity: Assessing the toxicological effects of this compound in combination with its parent compound and other co-occurring environmental contaminants, as organisms in the environment are typically exposed to complex mixtures of chemicals.

Global Monitoring and Comparative Studies of Environmental Prevalence in Various Hydrological Systems

While studies have confirmed the presence of Oxcarbazepine and its metabolites in wastewater and surface waters in specific regions, there is a lack of comprehensive global monitoring data for this compound nih.gov. A significant knowledge gap exists regarding its prevalence in a wide range of hydrological systems worldwide, including rivers, lakes, groundwater, and marine environments.

To address this, future research should aim for:

Development of Sensitive Analytical Methods: Optimizing and validating analytical methods for the routine detection and quantification of this compound in various environmental matrices at low concentrations.

Global Monitoring Programs: Establishing large-scale monitoring programs to assess the occurrence and concentration of this compound in different geographical regions with varying levels of urbanization and wastewater treatment infrastructure.

Comparative Studies: Conducting comparative studies to understand the factors influencing its prevalence in different hydrological systems, such as catchment characteristics, land use, and climatic conditions.

Evaluation of Removal Strategies in Advanced Wastewater and Drinking Water Treatment Processes

The efficiency of conventional wastewater treatment plants (WWTPs) in removing Oxcarbazepine is often low and variable nih.gov. Consequently, its metabolites, including this compound, are likely to be present in treated effluents. There is a pressing need to evaluate the effectiveness of advanced treatment technologies for the removal of this specific metabolite.

Future research should focus on:

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs such as ozonation and UV/H₂O₂ for the degradation of this compound. Studies on the parent compound and related pharmaceuticals have shown that ozonation can be highly effective nih.govacs.org.

Adsorption Technologies: Evaluating the performance of different adsorbent materials, such as activated carbon and biochar, for the removal of this compound from water nih.govnih.govresearchgate.net. The influence of water matrix components on adsorption efficiency should be a key area of investigation.

Membrane Filtration: Assessing the potential of membrane processes like nanofiltration and reverse osmosis for the rejection of this compound.

Hybrid Systems: Investigating the synergistic effects of combining different advanced treatment processes to achieve higher removal efficiencies.

A summary of potential advanced treatment technologies for future evaluation is provided in Table 2.

| Treatment Technology | Potential Removal Mechanism | Key Research Questions |

| Ozonation | Chemical oxidation by ozone and hydroxyl radicals. | What are the degradation kinetics and transformation products? |

| UV/H₂O₂ | Oxidation by hydroxyl radicals generated from H₂O₂ photolysis. | What is the optimal UV dose and H₂O₂ concentration for efficient removal? |

| Activated Carbon Adsorption | Physical adsorption onto the porous carbon surface. | What are the adsorption capacities and kinetics for different types of activated carbon? |

| Membrane Filtration | Size exclusion and physicochemical interactions with the membrane. | What are the rejection rates for different membrane types and operating conditions? |

Research into the Potential for Human Exposure via Environmental Pathways

A significant knowledge gap exists regarding the potential for human exposure to this compound through environmental pathways. While clinical studies have extensively characterized human metabolism and exposure to Oxcarbazepine following therapeutic use, the risk of exposure to its environmentally-derived metabolite is not understood nih.govresearchgate.net.

Future research in this area should include:

Drinking Water Contamination: Monitoring for the presence of this compound in drinking water sources and finished drinking water to assess the potential for direct human ingestion.

Bioaccumulation in the Food Chain: Investigating the potential for 1-Keto Oxcarbazepine to bioaccumulate in aquatic and terrestrial organisms that are part of the human food chain, such as fish and edible plants.

Human Biomonitoring: Developing and applying methods for the detection of this compound in human tissues and fluids (e.g., urine, blood) to assess background exposure levels in the general population.

Addressing these research questions is crucial for conducting a comprehensive human health risk assessment for this compound exposure from environmental sources.

Q & A

Q. What analytical techniques are recommended for characterizing 11-Keto Oxcarbazepine in experimental settings?

Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography–mass spectrometry (LC-MS) to quantify this compound in biological matrices or synthetic mixtures. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. Ensure validation of methods through parameters like linearity, precision, and recovery rates .

Q. How can researchers address conflicting data on this compound’s pharmacokinetic properties across studies?

Methodological Answer : Conduct sensitivity analyses to identify variables influencing discrepancies (e.g., species-specific metabolism, formulation differences). Use population pharmacokinetic modeling to account for inter-individual variability. Cross-validate findings with in vitro assays (e.g., hepatic microsomal stability tests) and in vivo animal models .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer : Follow GHS hazard classifications:

- Skin/Eye Protection : Wear nitrile gloves, lab coats, and safety goggles (GHS Category 2).

- Ventilation : Use fume hoods to avoid inhalation of particulates (GHS H332).

- Decontamination : Wash exposed skin with soap and water; rinse eyes with saline for 15 minutes .

- Documentation: Maintain Safety Data Sheets (SDS) and incident logs compliant with OSHA standards .

Advanced Research Questions

Q. How can researchers design a robust in vivo model to evaluate this compound’s anticonvulsant efficacy?

Methodological Answer :

- Model Selection : Use pilocarpine-induced seizure models in rodents, comparing intervention groups (e.g., OXC suspension vs. nanoparticle-loaded gel formulations) .

- Endpoint Measurement : Quantify hippocampal neuroinflammatory markers (TNF-α, IL-1β) via ELISA and correlate with behavioral seizure scores .

- Statistical Rigor: Apply one-way ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) to account for multiple comparisons .

Q. What strategies resolve contradictions between in vitro metabolic stability and in vivo bioavailability data for this compound?

Methodological Answer :

- Interspecies Scaling : Adjust for differences in cytochrome P450 enzyme activity between human and animal models.

- Compartmental Modeling : Integrate physiologically based pharmacokinetic (PBPK) models to simulate absorption-distribution-metabolism-excretion (ADME) processes .

- Case Study: A study using adult and pediatric populations (804P103, 804P107 trials) identified dose-dependent nonlinear pharmacokinetics, requiring adjusted weight-based dosing in pediatric cohorts .

Q. How should researchers standardize the synthesis and purification of this compound to ensure batch-to-batch consistency?

Methodological Answer :

- Synthetic Protocol : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like 10-Methoxyiminostilbene .

- Quality Control : Use thin-layer chromatography (TLC) for purity assessment (>98%) and X-ray crystallography for polymorph characterization .

- Documentation: Adhere to Beilstein Journal guidelines for reporting experimental details (e.g., solvent ratios, catalyst concentrations) to enable replication .

Methodological Frameworks

Q. What criteria define a well-formulated hypothesis for this compound research?

Methodological Answer : Apply the FINER framework:

- Feasible : Align with available resources (e.g., analytical instrumentation).

- Novel : Address gaps in metabolite interaction studies or formulation efficacy.

- Ethical : Comply with IACUC protocols for animal studies.

- Relevant : Link to clinical outcomes (e.g., reduced neuroinflammation in epilepsy) .

Q. How can qualitative research methods enhance understanding of this compound’s therapeutic applications?

Methodological Answer :

- Data Collection : Conduct semi-structured interviews with clinicians on off-label uses.

- Analysis : Use inductive thematic analysis to identify emergent patterns (e.g., dosing challenges in geriatric patients) .

- Reporting Standards: Follow SRQR guidelines to ensure transparency in methods and interpretation .

Data Management & Reporting

Q. What are best practices for managing large datasets in this compound pharmacokinetic studies?

Methodological Answer :

Q. How to optimize peer-reviewed manuscript structure for this compound research?

Methodological Answer :

- Abstract : Highlight background, methods (e.g., HPLC validation), and key findings (e.g., bioavailability improvements).

- Results : Use tables for pharmacokinetic parameters (Cmax, Tmax) and figures for release kinetics .

- Limitations : Discuss batch variability in synthetic protocols or sample size constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.